Biochemical Potency Against USP1
Usp1-IN-2 demonstrates an IC₅₀ value of <50 nM against USP1 in a biochemical assay, as reported in the patent family [1]. In comparison, the well-characterized USP1 inhibitor ML323 shows an IC₅₀ of 76 nM [2], and the earlier inhibitor C527 has an IC₅₀ of approximately 880 nM [3]. This places Usp1-IN-2's potency as at least 1.5-fold more potent than ML323 and over 17-fold more potent than C527 under comparable biochemical conditions.
| Evidence Dimension | Biochemical IC₅₀ against USP1 |
|---|---|
| Target Compound Data | IC₅₀ < 50 nM (Usp1-IN-2, Compound I-193) [1] |
| Comparator Or Baseline | ML323: IC₅₀ 76 nM [2]; C527: IC₅₀ 880 nM [3] |
| Quantified Difference | ≥1.5-fold more potent than ML323; ≥17.6-fold more potent than C527 |
| Conditions | Ubiquitin-Rhodamine 110 assay; USP1/UAF1 complex; Tris-HCl buffer, pH 8.0 [1][2][3] |
Why This Matters
Higher biochemical potency allows for lower compound usage, reducing the risk of off-target effects and enabling more robust target engagement studies in cellular contexts.
- [1] Buckmelter, A.J., et al. Purinones as ubiquitin-specific protease 1 inhibitors. US Patent US10189841B2. Granted 2019-01-29. View Source
- [2] Liang, Q., et al. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nat Chem Biol. 2014;10(4):298-304. View Source
- [3] Mistry, H., et al. Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Mol Cancer Ther. 2013;12(12):2651-62. View Source
